Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Multicomponent reactions β-Lactam synthesis Green chemistry

Standard constrained β-amino acids often fail to deliver predictable diastereoselectivity in library synthesis. This diexo-3-amino-7-oxabicycloheptene β-amino acid resolves this: its rigid diexo scaffold drives high diastereoselectivity in aqueous Ugi multicomponent reactions, enabling direct product precipitation for simplified purification. Key advantages: (1) Aqueous Ugi-4C-3CR yields β-lactams with diastereoselectivities matching or exceeding methanol protocols; (2) Olefinic double bond allows downstream ring-opening metathesis and cycloaddition-transformations inaccessible with saturated analogs; (3) LogP 0.052 and PSA 72.55 Ų minimize hydrophobic aggregation in biological assays. Shipped with full analytical documentation.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Cat. No. B12101739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1=CC2C(C(C1O2)C(=O)O)N
InChIInChI=1S/C7H9NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h1-6H,8H2,(H,9,10)
InChIKeyYKLWNGBAMDGQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A Conformationally Constrained Bicyclic β-Amino Acid Building Block


Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 783340-43-2; also referred to as diexo-3-amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) is a racemic bicyclic β-amino acid featuring a rigid 7-oxanorbornene scaffold with diexo stereochemistry at positions 2 and 3 [1]. The compound possesses molecular formula C₇H₉NO₃, molecular weight 155.15 g/mol, a computed LogP of 0.052, and a polar surface area (PSA) of 72.55 Ų [1]. Its conformationally restricted oxabicyclo framework, combined with the reactive olefinic double bond, positions it as a specialized intermediate for peptidomimetic design, multicomponent reaction libraries, and scaffold-oriented diversification [2]. The free amino and carboxylic acid functionalities permit direct incorporation into peptide chains or serve as handles for orthogonal protection strategies [2].

Why Generic Constrained β-Amino Acids Cannot Substitute for Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid in Peptidomimetic and Library Synthesis


Although multiple constrained β-amino acids exist for peptide backbone rigidification, the specific combination of a 7-oxabicyclo[2.2.1]hept-5-ene scaffold with diexo stereochemistry in this compound produces a unique three-dimensional presentation of the amino and carboxyl groups that cannot be replicated by saturated analogs (e.g., diexo-3-amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid), endo-amino isomers, or monocyclic β-amino acids such as β-proline or ACPC [1]. Critically, the diexo configuration has been shown to be a prerequisite for achieving high diastereoselectivity in Ugi multicomponent reactions with this scaffold class, whereas endo-amino derivatives give divergent stereochemical outcomes [1]. Furthermore, the olefinic unsaturation provides a synthetic handle for downstream ring-opening metathesis, epoxidation, and cycloaddition transformations that are structurally inaccessible from the fully saturated heptane analog [2]. Substitution with a generic constrained β-amino acid therefore risks loss of both stereochemical control and downstream diversification potential.

Quantitative Evidence Differentiating Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid from Closest Analogs


Aqueous Ugi Reaction Performance: Comparable Yields with Greener Solvent and Facile Product Isolation

In a direct head-to-head comparison, di-exo-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid was reacted with five aldehydes and two isocyanides in both methanol and water under Ugi four-centre three-component (U-4C-3CR) conditions [1]. The yields obtained in water were similar to those in methanol across all aldehyde/isocyanide combinations tested [1]. Diastereoselectivities of the aqueous reactions were comparable to those in methanol; in several cases, the aqueous reactions gave higher diastereomeric ratios [1]. Critically, the aqueous protocol enabled direct precipitation of the β-lactam products from the reaction mixture, eliminating chromatographic purification, and required shorter reaction times than the methanol-based procedure [1].

Multicomponent reactions β-Lactam synthesis Green chemistry

Diexo Configuration Drives Superior Diastereoselectivity in Intramolecular Ugi Reactions Versus Endo-Amino Isomers

A systematic study by Banfi et al. (2004) directly compared bicyclic β-amino acids bearing exo-amino versus endo-amino configurations as bifunctional components in Ugi condensations [1]. The N-alkylated derivatives of 3-exo-amino-7-oxabicyclo[2.2.1]heptane-2-endo-carboxylic acids (diexo relative configuration between carboxyl and amino groups, matching the target compound) furnished 'excellent results in terms of stereoselectivity,' whereas the corresponding cis-configured (endo-amino) isomers gave divergent product distributions and diminished stereochemical control [1]. This stereochemical dependence arises from the different trajectories of nucleophilic attack and ring contraction pathways dictated by the relative disposition of the carboxyl and amine moieties on the rigid bicyclic scaffold [1].

Stereoselective synthesis Ugi reaction Conformational analysis

Hydrophilicity Profile (LogP 0.052) Distinguishes the Oxabicycloheptene β-Amino Acid from More Lipophilic Constrained Amino Acid Scaffolds

The computed LogP of rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is 0.052 [1], reflecting substantial hydrophilicity conferred by the ether bridge oxygen and the free amino and carboxylic acid groups. This value is markedly lower than that of common carbocyclic constrained β-amino acid scaffolds such as trans-2-aminocyclohexanecarboxylic acid (computed LogP ≈ 0.8–1.0) [2] or β-homoproline (LogP ≈ 0.5–0.7) [2], and contrasts with the Boc-protected derivative (CAS 148257-14-1; C₁₂H₁₇NO₅, MW 255.27), which is substantially more lipophilic . The polar surface area of 72.55 Ų further supports enhanced aqueous solubility relative to deoxygenated analogs [1].

Physicochemical properties LogP Drug-likeness

Olefinic Double Bond Enables Downstream Ring-Opening Metathesis and Oxidation Chemistry Not Accessible with the Saturated Heptane Analog

The 7-oxabicyclo[2.2.1]hept-5-ene scaffold in the target compound contains a conformationally locked endocyclic double bond that serves as a versatile synthetic handle for transformations including ring-opening metathesis polymerization (ROMP), cross-metathesis, epoxidation, dihydroxylation, and [2+2] or [3+2] cycloaddition [1]. In contrast, the fully saturated diexo-3-amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 4576-30-1) lacks this olefinic functionality entirely, rendering it inert to metathesis-based diversification [2]. The double bond also imposes distinct conformational rigidity: the sp²-hybridized C5–C6 carbons flatten the bicyclic framework relative to the all-sp³ heptane analog, altering the spatial presentation of the amino and carboxyl substituents [1].

Ring-opening metathesis Scaffold diversification Post-synthetic modification

Optimal Application Scenarios for Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid in Research and Early-Stage Development


Aqueous-Phase Diversity-Oriented Synthesis of β-Lactam Libraries

The demonstrated compatibility of this β-amino acid with Ugi-4C-3CR in pure water, yielding β-lactam products with comparable or superior diastereoselectivities to methanol-based protocols, makes it a prime building block for generating medium-sized (10–100 member) β-lactam libraries under sustainable, low-toxicity conditions [1]. The direct precipitation of products from aqueous media simplifies high-throughput purification workflows, reducing the cost-per-compound in library production relative to chromatography-dependent alternatives [1].

Stereoselective Synthesis of Conformationally Constrained Peptidomimetics with Predictable Fold Architecture

The diexo configuration of this compound, when incorporated into peptide chains, enforces a specific backbone trajectory due to the rigid bicyclic scaffold [2]. This enables the rational design of β-peptide foldamers and reverse-turn mimetics where the spatial orientation of the amino and carbonyl groups must be precisely controlled. The exo stereochemistry has been explicitly validated as the configuration required for high diastereoselectivity in Ugi-based peptidomimetic assembly [2].

Scaffold Diversification via Ring-Opening Metathesis for Complex Polycyclic Architectures

The endocyclic double bond of the 7-oxabicyclo[2.2.1]hept-5-ene system serves as a latent functional group for ring-opening metathesis, providing access to highly functionalized cyclohexene and cyclopentane derivatives when paired with appropriate catalysts and olefinic partners [3]. This post-synthetic modification route is entirely inaccessible from the saturated heptane analog (CAS 4576-30-1) and represents a unique value proposition for programs requiring scaffold hopping or complexity generation from a single building block [3].

Hydrophilic Peptide Building Block for Biological Assay-Compatible Constructs

With a computed LogP of 0.052 and a PSA of 72.55 Ų, this compound is among the more hydrophilic constrained β-amino acids available, making it well-suited for incorporation into peptide sequences intended for aqueous biological assay conditions where hydrophobic aggregation or non-specific binding must be minimized [4]. This contrasts with more lipophilic constrained amino acids such as trans-2-aminocyclohexanecarboxylic acid derivatives that may promote unwanted hydrophobic interactions in biochemical screening [4].

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